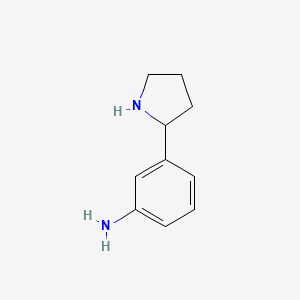

3-(Pyrrolidin-2-yl)aniline

Description

3-(Pyrrolidin-2-yl)aniline is an aniline derivative featuring a pyrrolidine ring attached to the benzene ring at the 3-position. Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom, confers unique electronic and steric properties to the compound. Its synthesis typically involves coupling reactions between aniline derivatives and pyrrolidine-containing precursors, often optimized via methods like sonication or catalytic protocols .

Properties

IUPAC Name |

3-pyrrolidin-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPITLYHSOXPTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-2-yl)aniline typically involves the reaction of aniline with pyrrolidine under specific conditions. One common method is the reductive amination of aniline with pyrrolidine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reaction is carried out in the liquid phase with the catalyst arranged as a fixed-bed, and the conversion is performed in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: Electrophilic substitution reactions can occur on the aniline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-(Pyrrolidin-2-yl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: It serves as a building block in the development of pharmaceuticals targeting various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. Molecular docking studies have shown that the compound can interact with proteins such as Akt, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3-(Pyridin-2-yloxy)aniline

- Structure : Aniline substituted with a pyridine ring linked via an oxygen atom at the 3-position.

- Key Differences :

- The pyridine ring (aromatic, six-membered) replaces pyrrolidine (saturated, five-membered), introducing π-conjugation and reduced basicity.

- The oxygen bridge in 3-(pyridin-2-yloxy)aniline creates an ether linkage, altering electronic effects compared to the direct C–N bond in 3-(Pyrrolidin-2-yl)aniline.

- Impact : Enhanced electron-withdrawing effects from pyridine may reduce nucleophilicity of the aniline group, affecting reactivity in cross-coupling reactions .

4-(Pyrrolidin-3-yloxy)aniline Dihydrochloride (AB18124)

- Structure : Aniline with a pyrrolidine-3-yloxy group at the 4-position, in dihydrochloride form.

- Key Differences: Substitution at the 4-position (vs. 3-position) alters steric interactions in subsequent reactions.

- Impact : Positional isomerism influences solubility and binding affinity in biological systems .

3-(Pyridin-2-ylmethoxy)aniline (A1105482)

- Structure : Aniline with a pyridin-2-ylmethoxy group at the 3-position.

- Key Differences :

- A methylene spacer between the pyridine and oxygen atom introduces conformational flexibility.

- The pyridine moiety’s electron-deficient nature contrasts with pyrrolidine’s electron-rich environment.

- Impact : Flexibility may enhance binding to metal catalysts or biological targets, while electronic differences modulate redox properties .

Physicochemical Properties

Solubility and Polarity

- This compound: Moderate solubility in polar solvents (e.g., ethanol, DMF) due to pyrrolidine’s basicity and hydrogen-bonding capability.

- 3-(Pyridin-2-yloxy)aniline : Lower solubility in water (pyridine’s aromaticity reduces polarity) but higher in dichloromethane .

- AB18124 (dihydrochloride) : High water solubility due to ionic form, suitable for pharmaceutical formulations .

Spectroscopic Characteristics

- LCMS/HPLC Data :

- This compound: LCMS m/z 189 [M+H]⁺ (calculated for C₁₀H₁₃N₂).

- 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline (patent example): LCMS m/z 245 [M+H]⁺; HPLC retention time: 0.75 minutes .

Biological Activity

3-(Pyrrolidin-2-yl)aniline is an organic compound characterized by the presence of a pyrrolidine ring attached to an aniline moiety. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. Its unique structure allows for various interactions with biological targets, making it a promising candidate for further research.

- Molecular Formula : CHN

- Molecular Weight : Approximately 198.25 g/mol

- Structural Features : Contains a pyrrolidine ring and an aromatic amine, which contribute to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways. In vitro studies have shown effectiveness against drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis at non-cytotoxic concentrations .

Anticancer Activity

Molecular docking studies suggest that this compound can interact with proteins involved in cancer signaling pathways, such as Akt. This interaction may modulate cellular processes related to proliferation and apoptosis. In cell line studies, the compound has demonstrated the ability to induce apoptosis in various cancer cell types, including breast and lung cancers.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The nitrogen atoms in the pyrrolidine and aniline groups facilitate hydrogen bonding with target proteins.

- Hydrophobic Interactions : The aromatic nature of the aniline moiety enhances hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Pyrrolidine | Simple five-membered nitrogen heterocycle | Primarily used as a solvent and intermediate |

| Aniline | Aromatic amine featuring a benzene ring | Lacks the biological activity attributed to pyrrolidine |

| 3-(Pyrrolidin-2-yl)phenol | Contains a phenol group | Dual functionality allows diverse chemical reactivity |

| 3-Fluoro-4-(pyrrolidin-1-yl)aniline | Contains a fluorine atom | Enhanced reactivity due to fluorine |

This table illustrates how this compound combines features from both pyrrolidine and aniline, leading to distinct biological properties not found in simpler analogs.

Case Studies

- Antibacterial Activity Study : A study published in Acta Volume 41 reported that derivatives of this compound exhibited significant antibacterial effects against resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics .

- Anticancer Research : In a series of experiments focused on cancer cell lines, researchers found that treatment with this compound led to decreased viability and increased apoptosis in breast cancer cells. This was attributed to its ability to inhibit Akt signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.